(2,4-Dichlorophenyl)hydrazine
Description
Significance in Chemical Synthesis and Biological Sciences
The primary significance of (2,4-Dichlorophenyl)hydrazine in chemical synthesis lies in its role as a foundational molecule for creating more complex structures, particularly heterocyclic compounds. The hydrazine (B178648) moiety (-NHNH2) readily reacts with carbonyl compounds like aldehydes and ketones to form hydrazones. ontosight.airesearchgate.net This reactivity is fundamental to its application in both synthesis and analytical chemistry, where it can be used as a reagent to detect and quantify carbonyl compounds. ontosight.ai
In the realm of industrial and pharmaceutical chemistry, this compound is an important intermediate for producing dyes, agrochemicals, and photosensitive materials. google.com A notable application is its use as a key intermediate in the synthesis of the slimming drug Rimonabant. google.com Furthermore, it has been employed in the synthesis of pyrazole (B372694) analogues of curcumin, demonstrating its utility in creating novel chemical entities based on natural product scaffolds. sigmaaldrich.com
The derivatives of this compound are of great interest in the biological sciences due to their wide spectrum of pharmacological activities. Hydrazones, a class of compounds readily prepared from hydrazines, are known to exhibit numerous biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. researchgate.netdoi.org The presence of the dichlorinated phenyl ring can enhance the biological activity of the resulting molecules. cymitquimica.com Research has shown that derivatives of this compound are of interest for their potential applications in medicine and agriculture. cymitquimica.com
Overview of Research Trajectories and Scholarly Contributions
Research involving this compound and its derivatives has followed a trajectory from its foundational use in synthesis to the exploration of its biological potential. Early research established its utility as a reliable chemical building block. google.comchemicalbook.com Modern research, however, focuses more on designing and synthesizing novel derivatives with specific therapeutic targets.
One significant area of contemporary research is in cancer therapy. Scientists are exploring hydrazine-based molecules as inhibitors for enzymes involved in cancer progression. For instance, in a study targeting histone lysine (B10760008) demethylases (KDMs) for epigenetic cancer therapies, a series of compounds were synthesized and tested. rsc.org The (2,4-dichlorophenyl) analogue was among the compounds evaluated for its inhibitory activity against the KDM4A enzyme. rsc.org
Table 1: Inhibitory Activity of a (2,4-dichlorophenyl) Hydrazine Analogue Against KDM4A
| Compound ID | Structure Description | KDM4A Activity (%) at 20 µM |
|---|
| 47 | (2,4-dichlorophenyl) analogue | 56 |
This table presents the residual activity of the KDM4A enzyme after treatment with the specified compound, indicating its inhibitory potential. Data sourced from Saxton et al., 2025. rsc.org
Another major research trajectory involves the development of new antimicrobial agents to combat drug-resistant pathogens. researchgate.net Scientists have synthesized series of hydrazones and evaluated their antibacterial and antifungal activities. doi.orgresearchgate.net For example, novel pyrazole-linked hydrazones have been synthesized and tested, with some compounds showing significant bacterial suppression against S. aureus and E. coli. doi.org
Table 2: Antibacterial Activity of a Hydrazone Derivative
| Compound ID | Test Organism | Activity |
|---|---|---|
| 4g | E. coli | 180.0 |
| 4d | S. aureus | 19.50 |
This table shows the antibacterial suppression results for synthesized hydrazone derivatives. The specific measurement unit for activity was not detailed in the source material. Data sourced from a 2024 study on pyrazole-linked hydrazones. doi.org
These scholarly contributions highlight a clear trend: leveraging the fundamental reactivity of this compound to construct libraries of novel compounds for biological screening. This approach has identified promising candidates for further development in areas like oncology and infectious diseases, solidifying the compound's importance in modern medicinal chemistry. researchgate.netacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,4-dichlorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPAUBJZUBGGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328292 | |
| Record name | (2,4-dichlorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13123-92-7 | |
| Record name | (2,4-dichlorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2,4 Dichlorophenyl Hydrazine
Direct Synthesis Pathways and Process Optimization
The production of (2,4-Dichlorophenyl)hydrazine is primarily achieved through the reduction of the corresponding diazonium salt, a classic and adaptable method in organic chemistry.
Traditional Diazo-Reaction Techniques and Their Refinements
The most common method for synthesizing this compound hydrochloride involves a two-step process starting from 2,4-Dichloroaniline (B164938). chemicalbook.comontosight.ai The initial step is a diazotization reaction, where the aniline (B41778) derivative is treated with sodium nitrite (B80452) in the presence of a strong acid, typically hydrochloric acid, at low temperatures (around -5 °C) to form the corresponding diazonium salt. chemicalbook.comgoogle.com This intermediate is then reduced to the desired hydrazine (B178648). A common reducing agent for this transformation is stannous chloride (tin(II) chloride) in concentrated hydrochloric acid. chemicalbook.com The resulting this compound hydrochloride can then be used directly or neutralized to obtain the free base.
Diazotization: 2,4-Dichloroaniline + NaNO₂ + 2HCl → 2,4-Dichlorobenzenediazonium chloride + NaCl + 2H₂O
Reduction: 2,4-Dichlorobenzenediazonium chloride + SnCl₂ + HCl → this compound hydrochloride
Refinements to this traditional method often focus on improving yield and simplifying the procedure. For instance, a "one-pot" synthesis has been described where the diazotization and reduction steps are performed sequentially in the same reaction vessel, minimizing handling and potential loss of the intermediate diazonium salt. justia.com
Green Chemistry Approaches for Sustainable Synthesis
In an effort to develop more environmentally friendly synthetic methods, a novel approach has been developed that avoids the traditional diazotization-reduction sequence. This "green" method involves the direct reaction of 2,4-dichloroaniline with ketazine and water at elevated temperatures (120-130 °C). google.com This process is advantageous as it involves fewer steps, is more easily controlled, results in a high yield, has a lower production cost, and generates less waste compared to the traditional diazo-reaction. google.com The byproducts, acetone (B3395972) and ammonia, can be recovered and potentially recycled. google.com
Evaluation of Starting Materials and Reaction Conditions
The selection of starting materials and the optimization of reaction conditions are crucial for maximizing the yield and purity of this compound.
| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |
| 2,4-Dichloroaniline | 1. NaNO₂, HCl 2. SnCl₂ | 1. -5 °C 2. Room Temperature | This compound hydrochloride | - | chemicalbook.com |
| 2,4-Dichloroaniline | Ketazine, Water | 120-130 °C | This compound | High | google.com |
Derivatization Strategies and Reaction Mechanisms
The hydrazine moiety in this compound is a versatile functional group that allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis.
Formation of Hydrazone Derivatives from Carbonyl Compounds
This compound readily reacts with aldehydes and ketones to form stable hydrazone derivatives. wikipedia.orgresearchgate.net This condensation reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. This reaction is often carried out in an acidic or alcoholic medium. scribd.com
The resulting hydrazones are often crystalline solids with sharp melting points, making them useful for the characterization and identification of the original carbonyl compounds. scribd.com Furthermore, these hydrazones can serve as intermediates for the synthesis of other complex molecules. For instance, a hydrazone Schiff base has been synthesized by reacting this compound with 2,4-dichlorobenzaldehyde. researchgate.net In another example, a visible light-mediated aerobic oxidative cleavage of a C=C bond has been utilized for the direct synthesis of (E)-1-benzylidene-2-(2,4-dichlorophenyl)hydrazine. rsc.org
| Carbonyl Compound | Reagent | Product | Reference |
| 2,4-Dichlorobenzaldehyde | This compound | Hydrazone Schiff base | researchgate.net |
| Benzaldehyde | This compound | (E)-1-benzylidene-2-(2,4-dichlorophenyl)hydrazine | rsc.org |
| Various Aldehydes and Ketones | This compound | Corresponding Hydrazones | wikipedia.org |
Synthesis of Pyrazole-Containing Scaffolds
This compound is a key precursor in the synthesis of pyrazole (B372694) derivatives, which are five-membered heterocyclic compounds with a wide range of biological activities. The synthesis of pyrazoles from this compound typically involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or a suitable equivalent. nih.gov
One common strategy involves the reaction of this compound with β-ketoesters. For example, a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates has been synthesized through the cyclocondensation of this compound hydrochloride with ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates under ultrasound irradiation, which significantly reduces reaction times. nih.gov
Another approach utilizes the Vilsmeier-Haack reaction. In this method, N'-(1-(2,4-dichlorophenyl)ethylidene)-2-(substituted phenoxy) acetohydrazides, derived from this compound, undergo reaction with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to yield 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehydes. researchgate.net
The regioselectivity of the pyrazole formation can be influenced by the substituents on both the hydrazine and the dicarbonyl compound. nih.gov
| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Reference |
| This compound hydrochloride | Ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates | Ultrasound irradiation | Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates | nih.gov |
| N'-(1-(2,4-Dichlorophenyl)ethylidene)-2-(substituted phenoxy) acetohydrazides | - | DMF, POCl₃ (Vilsmeier-Haack reaction) | 3-(2,4-Dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehydes | researchgate.net |
| 2,4-Dichloroaniline, Hydrochloric acid, Sodium nitrite, Chloro-ethyl acetoacetate, Methyl methacrylate | - | Diazotization, Cyclization | (RS)-1-(2,4-Dichlorophenyl)-5-methyl-2-pyrazol-3,5-dicarboxylate | google.com |
Acylation and Other Nucleophilic Substitution Reactions of the Hydrazine Moiety
The hydrazine group in this compound is a potent nucleophile, readily participating in acylation and other nucleophilic substitution reactions. The dual nitrogen atoms of the hydrazine moiety present a challenge in achieving selective mono-acylation, as di-acylation can also occur. googleapis.com
Acylation is a key transformation, typically achieved by reacting this compound with acylating agents such as acyl chlorides or anhydrides. This reaction leads to the formation of N-acyl-N'-(2,4-dichlorophenyl)hydrazines, which are valuable precursors for more complex molecules. google.comacs.org For instance, the reaction with 2,4-dichlorobenzoyl chloride would yield 1-(2,4-dichlorobenzoyl)-2-(2,4-dichlorophenyl)hydrazine. The conditions for these reactions can be controlled to favor the mono-acylated product. A general method involves reacting a mono-substituted hydrazine with a trichloromethyl aryl ketone to selectively obtain the mono-acylated derivative. googleapis.com
Beyond simple acylation, the nucleophilic character of the hydrazine enables its participation in broader substitution reactions. The generally accepted mechanism for nucleophilic aromatic substitution is an addition-elimination pathway that proceeds through a Meisenheimer-type intermediate. eijas.comresearchgate.net Studies on analogous compounds, such as the reaction of 2,4-dinitrophenyl acetate (B1210297) with hydrazine, show that the reaction proceeds via nucleophilic attack, with the rate and mechanism influenced by the leaving group's basicity and steric factors. eijas.comresearchgate.netccsenet.org In the case of this compound, the nitrogen atom further from the phenyl ring is typically the more nucleophilic and basic site, and thus the primary site of attack in substitution reactions.
Reduction Pathways and Products of this compound
The reduction of this compound can be approached in several ways, targeting either the hydrazine moiety or the chloro-substituted aromatic ring. While the C-Cl bond is generally stable, under certain conditions, such as hydrazine-mediated reactions, unexpected reduction of C-Cl bonds to C-H bonds has been observed. researchgate.net
A more common transformation involves the reduction of related compounds. For example, the catalytic reduction of 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), a close structural analog, has been studied extensively. In a typical procedure, 2,4-DNPH is reduced to 2,4-diaminophenylhydrazine using sodium borohydride (B1222165) (NaBH₄) as the reducing agent in the presence of a palladium nanoparticle catalyst. nih.gov The reaction proceeds by the transfer of electrons from the borohydride donor to the dinitrophenylhydrazine acceptor, facilitated by the catalyst's surface. nih.gov
Hydrazine and its derivatives are well-known reducing agents in their own right, often used for the reduction of nitro groups and carbon-carbon double bonds. researchgate.netgoogle.com In these reactions, hydrazine is oxidized in situ to diimide (HN=NH), which is the active reducing species. researchgate.net When considering the reduction of this compound itself, catalytic hydrogenation is a plausible pathway. This would likely lead to the cleavage of the N-N bond to produce 2,4-dichloroaniline and ammonia, a common outcome for the reduction of substituted hydrazines.
Synthesis of Thiosemicarbazide (B42300) and Semicarbazone Derivatives
This compound is a key starting material for the synthesis of thiosemicarbazide and semicarbazone derivatives, classes of compounds with significant biological and chemical interest. researchgate.netsemanticscholar.org
Thiosemicarbazide Derivatives: The synthesis of 4-(2,4-dichlorophenyl)thiosemicarbazide is achieved by reacting this compound with an appropriate isothiocyanate source. tandfonline.comresearchgate.net A general method involves the reaction of the hydrazine with an aryl isothiocyanate. tandfonline.com These thiosemicarbazides are important intermediates themselves. For example, they can be acylated and cyclized to form mesoionic 1,3,4-thiadiazolium-2-aminides. researchgate.net Furthermore, they can be condensed with aldehydes or ketones to form thiosemicarbazones. nih.gov One specific synthesis involves reacting 4-(2,4-dichlorophenyl)-3-thiosemicarbazide with 2-pyridinecarboxaldehyde (B72084) to yield N-(2,4-dichlorophenyl)-2-(pyridin-2-ylmethylene)hydrazine-1-carbothioamide. mdpi.com
Semicarbazone Derivatives: Semicarbazones are formed by the condensation reaction between a semicarbazide (B1199961) and a carbonyl compound (aldehyde or ketone). unishivaji.ac.in The first step is the synthesis of the corresponding semicarbazide, 4-(2,4-dichlorophenyl)semicarbazide. This can be achieved by reacting this compound with a cyanate (B1221674) source, such as potassium cyanate, under acidic conditions. The resulting semicarbazide is then reacted with an aldehyde or ketone, often with a catalytic amount of acid, to yield the final semicarbazone derivative. semanticscholar.orgresearchgate.net For example, N-(2,4-dichlorophenyl)hydrazine carboxamide derivatives react with ketones to form the corresponding semicarbazones. mdpi.com
The general reaction scheme for the formation of a thiosemicarbazone from this compound is presented in the table below.
| Reactant 1 | Reactant 2 | Product | Reference |
| 4-(2,4-dichlorophenyl)-3-thiosemicarbazide | 2-Pyridinecarboxaldehyde | N-(2,4-dichlorophenyl)-2-(pyridin-2-ylmethylene)hydrazine-1-carbothioamide | mdpi.com |
| 2-(2-(2,4-dichlorophenyl)acetyl)hydrazine carbothioamide | Substituted benzaldehydes | 4-benzylidene-1-(2-(2,4-dichlorophenyl)acetyl) thiosemicarbazide derivatives | nih.gov |
Reactions Yielding Substituted Hydrazinecarbonyl Compounds
This compound serves as a building block for a variety of substituted hydrazinecarbonyl compounds, including hydrazides and their derivatives. researchgate.net These reactions typically involve the acylation of the hydrazine nitrogen.
A straightforward example is the reaction of this compound with glyoxylic acid, which yields [N'-(2,4-Dichlorophenyl)hydrazinecarbonyl]formic acid. This reaction highlights the use of the hydrazine as a nucleophile to attack a carbonyl group, forming a stable hydrazide structure.
More complex hydrazinecarbonyl structures can also be assembled. For instance, N-(2,4-Dichlorophenyl)-2-(1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl)hydrazinecarbothioamide was synthesized by reacting a suitable hydrazinecarbonyl precursor with 2,4-dichlorophenyl isothiocyanate. nih.gov Similarly, hydrazide-hydrazone derivatives are synthesized by first preparing a carbohydrazide (B1668358) from a carboxylic acid and hydrazine, followed by condensation with an aldehyde. researchgate.netmdpi.com The synthesis of N-{4-[2-(2,4-Dichlorobenzylidene)hydrazinecarbonyl]phenyl}-4-methoxybenzamide follows this pattern, where the key step is the formation of a hydrazone from a hydrazide and 2,4-dichlorobenzaldehyde. researchgate.net
The table below summarizes examples of reactions that produce substituted hydrazinecarbonyl compounds.
| Reactants | Product | Yield | Reference |
| This compound, Glyoxylic acid | [N'-(2,4-Dichlorophenyl)hydrazinecarbonyl]formic acid | Not Specified | |
| 4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide, 2,4-dichlorophenyl isothiocyanate | N-(2,4-Dichlorophenyl)-2-(1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl)hydrazinecarbothioamide | 81% | nih.gov |
| 4-(4-Methoxybenzamido)benzohydrazide, 2,4-Dichlorobenzaldehyde | N-{4-[2-(2,4-Dichlorobenzylidene)hydrazinecarbonyl]phenyl}-4-methoxybenzamide | 85% | researchgate.net |
Catalytic Applications in Chemical Synthesis
While often used as a reactant or precursor, this compound and its derivatives also find applications in catalysis.
One notable application is in the preparation of nanocatalysts. Research has indicated that this compound can be utilized as a precursor to synthesize nanocatalysts that are effective in promoting various organic reactions.
Furthermore, derivatives of dichlorophenylhydrazine have been identified as potent organocatalysts. Specifically, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate, a close analog, has been demonstrated to be an effective catalyst for the Mitsunobu reaction. researchgate.net In this catalytic cycle, the hydrazinecarboxylate is aerobically oxidized in the presence of a catalytic amount of iron phthalocyanine (B1677752) to form the corresponding azocarboxylate, which is the active species in the Mitsunobu reaction. researchgate.net This suggests a strong potential for this compound-based structures to be employed as recyclable catalysts in important synthetic transformations.
Spectroscopic Characterization and Structural Elucidation of 2,4 Dichlorophenyl Hydrazine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the atomic environment of nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of (2,4-Dichlorophenyl)hydrazine exhibits distinct signals for the aromatic and hydrazine (B178648) protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the two chlorine atoms and the magnetic anisotropy of the benzene (B151609) ring.
For instance, in a derivative, (E)-1-benzylidene-2-(2,4-dichlorophenyl)hydrazine, the aromatic protons of the (2,4-dichlorophenyl) group show a characteristic pattern. rsc.org The proton at position 3 (H-3) appears as a singlet at approximately 7.59 ppm, while the proton at position 5 (H-5) is observed as a doublet of doublets at around 6.89 ppm, and the proton at position 6 (H-6) is part of a multiplet. rsc.org The protons of the hydrazine moiety (-NH-NH₂) give rise to signals that can vary in their chemical shift depending on the solvent, concentration, and temperature due to hydrogen bonding. In the hydrochloride salt of this compound, the hydrazine protons can be found in the range of 3.5–4.5 ppm.
Table 1: Representative ¹H NMR Data for the this compound Moiety
| Proton | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.59 | s | - |
| H-5 | ~6.89 | dd | J1= 8.8 Hz, J2= 2.4 Hz |
| H-6 | Multiplet | m | - |
| NH | Variable | br s | - |
| NH₂ | Variable | br s | - |
Note: The exact chemical shifts and coupling constants can vary depending on the specific derivative and the solvent used.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. The aromatic carbons of the this compound moiety typically resonate between 110 and 145 ppm. The positions of the chlorine atoms have a significant impact on the chemical shifts of the carbons to which they are attached.
In the ¹³C NMR spectrum of (E)-1-benzylidene-2-(2,4-dichlorophenyl)hydrazine, the carbon atoms of the dichlorophenyl ring show distinct signals at approximately 112.1, 114.2, 122.5, 128.7, 130.7, and 144.1 ppm. rsc.org
Table 2: Representative ¹³C NMR Data for the this compound Moiety
| Carbon Atom | Representative Chemical Shift (δ, ppm) |
| C-1 | ~144.1 |
| C-2 | ~122.5 |
| C-3 | ~130.7 |
| C-4 | ~128.7 |
| C-5 | ~114.2 |
| C-6 | ~112.1 |
Note: Chemical shifts are approximate and can be influenced by the solvent and substitution pattern.
Two-Dimensional NMR Techniques for Structural Confirmation
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful methods for the unambiguous assignment of proton and carbon signals, thereby confirming the molecular structure. emerypharma.combezmialem.edu.tr
A COSY experiment reveals correlations between coupled protons. emerypharma.com For the this compound moiety, this would show connectivity between adjacent aromatic protons, such as H-5 and H-6. An HSQC spectrum correlates directly bonded proton and carbon atoms, which is essential for definitive carbon assignments based on known proton resonances. vanderbilt.edu This is particularly useful for distinguishing the different CH groups within the aromatic ring. vanderbilt.edu
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups within a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound and its derivatives displays a series of absorption bands that are characteristic of their functional groups. The N-H stretching vibrations of the hydrazine group are typically observed in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching vibrations appear at wavenumbers greater than 3000 cm⁻¹.
The C=C stretching vibrations of the aromatic ring are found in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibrations give rise to signals in the fingerprint region, typically around 750 cm⁻¹.
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H stretching | 3200-3400 |
| Aromatic C-H stretching | >3000 |
| C=C aromatic stretching | 1400-1600 |
| C-Cl stretching | ~750 |
Raman Spectroscopy Applications
Raman spectroscopy offers complementary information to FT-IR analysis. The Raman spectrum of this compound would also show bands corresponding to the various molecular vibrations. Vibrations that are weak in the IR spectrum are often strong in the Raman spectrum, and vice-versa. For example, the symmetric vibrations of the substituted benzene ring can be particularly intense in the Raman spectrum. The C-Cl stretching modes also produce characteristic Raman signals. The combined application of both FT-IR and Raman spectroscopy allows for a more thorough and reliable vibrational assignment, which strengthens the structural elucidation of this compound and its derivatives. sigmaaldrich.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation patterns of this compound and its derivatives. It provides crucial information for confirming the structural integrity of these compounds. For instance, the molecular weight of the parent compound, this compound, is 177.03 g/mol . The fragmentation patterns observed in the mass spectra are characteristic of the molecule's structure and can be used to identify specific substructures.
In the analysis of derivatives, such as 1,3,5-oxadiazines synthesized from this compound, mass spectrometry under fast atom bombardment (FAB) conditions reveals distinct fragmentation pathways that help in elucidating the complex structures of these heterocyclic compounds. researchgate.netresearchgate.net
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool for the precise determination of the molecular formula of this compound derivatives. This soft ionization technique allows for the analysis of intact molecular ions with high accuracy, which is essential for confirming the elemental composition of newly synthesized compounds.
For example, in the characterization of various Schiff base derivatives, HR-ESI-MS has been used to confirm their structures. The observed mass-to-charge ratios ([M+H]⁺ or [M+NH₄]⁺) from HR-ESI-MS analyses show excellent agreement with the calculated theoretical values, providing strong evidence for the proposed structures. nih.govnih.gov A study on N,N'-diacylhydrazine derivatives containing the 2,4-dichlorophenoxy moiety also utilized ESI-MS to verify the structures, reporting the [M-H]⁻ ions. researchgate.net
Table 1: HR-ESI-MS Data for Selected this compound Derivatives
| Compound | Molecular Formula | Calculated m/z | Observed m/z | Ion Type |
| 4-(1-((2,4-dichlorobenzylidene)hydrazono)ethyl)benzene-1,3-diol | C₁₅H₁₂Cl₂N₂O₂ | 321.0276 | 338.1111 | [M+NH₄]⁺ |
| 2-(2-(2,4-dichlorophenyl)acetyl)-N-(4-methoxybenzylidene)hydrazine-1-carbothioamide | C₁₇H₁₉Cl₂N₄OS | 412.1926 | 412.1896 | [M+NH₄]⁺ |
| 4-(2-chlorobenzylidene)-1-(2-(2,4-dichlorophenyl)acetyl)thiosemicarbazide | C₁₆H₁₃Cl₃N₃OS | 399.1477 | 398.9767 | [M+H]⁺ |
| 4-(4-methylbenzylidene)-1-(2-(2,4-dichlorophenyl)acetyl)thiosemicarbazide | C₁₇H₁₆Cl₂N₃OS | 379.1430 | 379.0313 | [M+H]⁺ |
| 2-(2-(2,4-dichlorophenyl)acetyl)-N-(2-nitrobenzylidene)hydrazine-1-carbothioamide | C₁₆H₁₆Cl₂N₅O₃S | 427.3116 | 427.3097 | [M+NH₄]⁺ |
Application in Derivatization for Enhanced Detection
This compound is utilized as a derivatizing reagent to enhance the detection of carbonyl compounds (aldehydes and ketones) in various analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govmdpi.com The hydrazine functional group of this compound reacts with the carbonyl group to form a stable hydrazone derivative. researchgate.net This process is advantageous for several reasons:
Improved Ionization Efficiency: The resulting hydrazones often exhibit better ionization efficiency in MS sources (like ESI or APPI) compared to the original carbonyl compounds.
Enhanced Chromatographic Retention: The derivatization increases the hydrophobicity of the analytes, leading to better retention on reversed-phase HPLC columns.
Increased Specificity and Sensitivity: The derivatization introduces a specific mass tag (the 2,4-dichlorophenyl group), which aids in the selective detection and quantification of the target carbonyl compounds.
A study on the determination of 5-nitro-2-furaldehyde (B57684) in trout muscle demonstrated the effectiveness of this compound as a derivatizing reagent for LC-MS/MS analysis. nih.gov The derivatization reaction was optimized to achieve high sensitivity and accuracy. nih.gov Similarly, 2,4-dinitrophenylhydrazine (B122626) (DNPH), a related compound, is widely used for the derivatization of carbonyls for their determination by HPLC. nih.govresearchgate.netlongdom.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its derivatives. The absorption of UV or visible light by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) provide insights into the electronic structure and conjugation within the molecule.
In derivatives of this compound, such as hydrazones and thiazoles, UV-Vis spectra typically show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. doi.org The position and intensity of these bands can be influenced by the solvent and the specific substituents on the aromatic rings. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be used to predict and interpret the experimental UV-Vis spectra, providing a deeper understanding of the electronic transitions. researchgate.net For instance, in a study of a pyrazoline derivative synthesized from a chalcone (B49325) precursor, UV-Vis spectroscopy was used as part of the characterization process. unmul.ac.id
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and its derivatives. High-performance liquid chromatography and thin-layer chromatography are the most commonly used methods.
High-Performance Liquid Chromatography (HPLC) for Analysis and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis of this compound and its derivatives. It is used for:
Purity Assessment: HPLC can effectively separate the main compound from impurities, allowing for accurate quantification of purity.
Isomer Separation: A significant application of HPLC is the separation of positional isomers. For example, a validated HPLC method has been developed to separate 4-chlorophenylhydrazine (B93024) from its positional isomers, 2-chlorophenylhydrazine and 3-chlorophenylhydrazine, which is crucial for quality control. researchgate.net A similar approach can be applied to the isomers of dichlorophenylhydrazine.
Quantitative Analysis: HPLC coupled with a suitable detector (e.g., UV or MS) provides a reliable method for the quantitative determination of this compound and its reaction products.
A typical HPLC method for the analysis of related compounds like (2,6-dichlorophenyl)hydrazine (B81577) involves a reversed-phase column (e.g., C18) with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com
Table 2: HPLC Method Parameters for Isomer Separation
| Parameter | Condition |
| Column | Waters X-Bridge C18 |
| Mobile Phase | Acetonitrile, Water, Acid Modifier |
| Application | Separation of chlorophenylhydrazine isomers |
| Detection Limits | 0.02% - 0.04% for isomers |
Data adapted from a study on chlorophenylhydrazine isomers. researchgate.net
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions involving this compound. pku.edu.cnrsc.orgresearchgate.net By spotting the reaction mixture on a TLC plate at different time intervals and developing it with an appropriate solvent system, the consumption of reactants and the formation of products can be visualized, typically under UV light. rsc.org This allows chemists to determine the optimal reaction time and conditions.
TLC is routinely mentioned in the synthesis of various derivatives where this compound or related hydrazines are used as starting materials or intermediates. pku.edu.cnresearchgate.netresearchgate.net For example, in the synthesis of N,N'-diarylhydrazines and hydrazide derivatives, TLC is the primary method for tracking the reaction's completion before proceeding to product isolation and purification. pku.edu.cnresearchgate.net
X-ray Diffraction Studies for Solid-State Structural Analysis
One such derivative, 3-Benzyl-7-(2,4-dichlorophenyl)-4H-1,3,4-thiadiazolo[2,3-c] researchgate.netnih.govtriazin-4-one , has been characterized by X-ray crystallography. iaea.org The analysis revealed that the molecule crystallizes in the triclinic space group P-1. In the solid state, the 4H-1,3,4-thiadiazolo[2,3-c] researchgate.netnih.govtriazine ring system is nearly planar and forms a dihedral angle of 9.88 (12)° with the dichloro-substituted benzene ring. iaea.org The crystal structure is stabilized by pairs of C—H⋯O hydrogen bonds, which link the molecules into inversion dimers. iaea.org
Another structurally elucidated derivative is 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid . matrix-fine-chemicals.com This compound crystallizes in the monoclinic space group P2/c, with two independent molecules in the asymmetric unit. The pyrazole (B372694) ring is oriented at significant dihedral angles with respect to the chlorophenyl and dichlorophenyl rings. In one molecule, these angles are 43.00 (3)° and 65.06 (4)°, respectively, while in the other they are 51.17 (3)° and 69.99 (3)°. matrix-fine-chemicals.com The crystal packing is characterized by intermolecular O—H⋯O hydrogen bonds that form dimers, and by π–π stacking interactions between the pyrazole and dichlorophenyl rings, with centroid-centroid distances of 3.859 (3) and 3.835 (3) Å. matrix-fine-chemicals.com
Furthermore, the crystal structure of (E)-1-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]-N-(2,4-dichlorophenyl)hydrazine reveals that the dihedral angle between the 4-fluorophenyl ring and the 2,4-dichlorophenyl ring is 46.03 (19)°. nih.gov The crystal packing is stabilized by a combination of C—H⋯N interactions, C—Cl⋯π interactions, and face-to-face π–π stacking. Hirshfeld surface analysis indicates that the most significant contributions to the crystal packing are from Cl⋯H/H⋯Cl (35.1%), H⋯H (10.6%), C⋯C (9.7%), Cl⋯Cl (9.4%), and C⋯H/H⋯C (9.2%) interactions. nih.gov
A pyrazolo[1,5-a]pyrimidine (B1248293) derivative, 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine , has also been synthesized and its structure confirmed by X-ray diffraction. iaea.org This analysis was crucial in confirming the molecular structure resulting from the condensation and cyclization reactions used in its synthesis. iaea.org
These examples underscore the power of X-ray diffraction in elucidating the precise solid-state conformations of complex derivatives of this compound. The data obtained from these studies are fundamental for understanding structure-property relationships and for the rational design of new molecules with specific functionalities.
Interactive Data Tables of Crystallographic Information
Table 1: Crystallographic Data for 3-Benzyl-7-(2,4-dichlorophenyl)-4H-1,3,4-thiadiazolo[2,3-c] researchgate.netnih.govtriazin-4-one iaea.org
| Parameter | Value |
| Formula | C₁₇H₁₀Cl₂N₄OS |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.4961 (1) |
| b (Å) | 13.4412 (5) |
| c (Å) | 14.4588 (5) |
| α (°) | 70.620 (2) |
| β (°) | 85.956 (2) |
| γ (°) | 83.063 (2) |
| Volume (ų) | 817.81 (5) |
| Z | 2 |
| Temperature (K) | 100 |
Table 2: Crystallographic Data for 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid matrix-fine-chemicals.com
| Parameter | Value |
| Formula | C₁₇H₁₁Cl₃N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 13.192 (3) |
| b (Å) | 8.8170 (18) |
| c (Å) | 30.012 (6) |
| β (°) | 102.42 (3) |
| Volume (ų) | 3409.1 (13) |
| Z | 8 |
| Temperature (K) | 294 (2) |
Table 3: Crystallographic Data for (2E)-2-[1-(4-bromophenyl)-3-(1H-imidazol-1-yl) propylidene]-N-(2,4-dichlorophenyl)hydrazinecarboxamide researchgate.net
| Parameter | Value |
| Formula | C₁₉H₁₆BrCl₂N₅O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4661 (3) |
| b (Å) | 10.9874 (4) |
| c (Å) | 12.8619 (5) |
| α (°) | 109.979 (3) |
| β (°) | 92.053 (3) |
| γ (°) | 95.677 (3) |
| Volume (ų) | 984.0 |
| Z | 2 |
| Temperature (K) | 296 |
Table 4: Crystallographic Data for (E)-1-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]-N-(2,4-dichlorophenyl)hydrazine nih.gov
| Parameter | Value |
| Formula | C₁₄H₇Cl₄FN₂ |
| Dihedral Angle (°) | 46.03 (19) (between 4-fluorophenyl and 2,4-dichlorophenyl rings) |
Computational and Theoretical Chemistry Investigations of 2,4 Dichlorophenyl Hydrazine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecules with a favorable balance between accuracy and computational cost. Through DFT, the fundamental characteristics of (2,4-Dichlorophenyl)hydrazine can be meticulously explored.
Geometry Optimization and Conformational Analysis
The first step in a comprehensive computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Conformational analysis, which explores the different spatial arrangements of a molecule due to rotation around single bonds, is also crucial. For this compound, the key rotational barrier would be around the C-N bond connecting the phenyl ring to the hydrazine (B178648) group. The relative orientation of the -NHNH2 group with respect to the dichlorinated ring would give rise to different conformers with varying energies. The most stable conformer would be the one that minimizes steric hindrance and optimizes electronic interactions.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative and based on general principles of computational chemistry for similar molecules, as specific research data for this compound was not found.
| Parameter | Value |
|---|---|
| C-C (ring) bond lengths | ~1.39 - 1.41 Å |
| C-H bond lengths | ~1.08 - 1.09 Å |
| C-Cl bond lengths | ~1.74 - 1.76 Å |
| C-N bond length | ~1.40 - 1.42 Å |
| N-N bond length | ~1.43 - 1.45 Å |
| N-H bond lengths | ~1.01 - 1.02 Å |
| C-C-C (ring) bond angles | ~118 - 122° |
| C-C-N bond angle | ~119 - 121° |
| C-N-N bond angle | ~118 - 120° |
| N-N-H bond angles | ~108 - 112° |
Vibrational Frequency Calculations and Spectral Assignment
Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry of this compound, each peak in the experimental spectrum can be attributed to a specific molecular motion, such as stretching, bending, or twisting of bonds.
Specific theoretical vibrational spectra for this compound are not extensively documented in publicly available research. However, studies on related molecules, such as dichlorophenyl derivatives and hydrazine compounds, provide a basis for predicting the characteristic vibrational frequencies. For instance, the N-H stretching vibrations of the hydrazine group are expected in the range of 3200-3400 cm⁻¹, while the C-Cl stretching vibrations would appear at lower frequencies, typically between 600 and 800 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the dichlorophenyl ring would be observed in their characteristic regions.
Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Illustrative) Note: This table is illustrative and based on characteristic group frequencies and computational studies of similar compounds.
| Frequency Range (cm⁻¹) | Assignment |
|---|---|
| 3300 - 3400 | N-H asymmetric and symmetric stretching |
| 3000 - 3100 | Aromatic C-H stretching |
| 1600 - 1650 | N-H bending (scissoring) |
| 1450 - 1600 | Aromatic C=C stretching |
| 1250 - 1350 | C-N stretching |
| 1000 - 1200 | In-plane aromatic C-H bending |
| 800 - 900 | Out-of-plane aromatic C-H bending |
| 600 - 800 | C-Cl stretching |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the hydrazine moiety, particularly the lone pair of electrons on the terminal nitrogen atom, as well as on the π-system of the dichlorophenyl ring. The LUMO is likely to be distributed over the antibonding π*-orbitals of the aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity.
A recent theoretical study on a series of (E)-1-(2,4-dinitrophenyl)-2-(substituted-benzylidene) hydrazines, which are structurally related to this compound, calculated HOMO and LUMO energies using DFT. This research provides valuable comparative data and insights into the electronic structure of this class of compounds.
Table 3: Frontier Molecular Orbital Energies (Illustrative) Note: The values in this table are illustrative and intended to represent the typical range for such a molecule based on related studies, as specific data for this compound is not available.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Prediction of Reactivity Descriptors (Ionization Potential, Electron Affinity, Chemical Hardness/Softness, Electrophilicity/Nucleophilicity Indices)
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a more nuanced understanding of its reactivity than the HOMO-LUMO gap alone.
Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated as IP ≈ -E(HOMO).
Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as EA ≈ -E(LUMO).
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (IP - EA) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.
Nucleophilicity Index (Nu): A measure of a molecule's ability to donate electrons.
While specific calculated values for this compound are not found in the literature, studies on compounds with a (2,4-dichlorophenyl) group have reported such descriptors, indicating the feasibility and utility of these calculations for understanding the reactivity of this class of molecules.
Table 4: Predicted Reactivity Descriptors for this compound (Illustrative) Note: This table provides illustrative values based on the expected electronic properties of the molecule, as direct computational results were not found.
| Descriptor | Definition | Predicted Nature |
|---|---|---|
| Ionization Potential (IP) | -E(HOMO) | Moderately low, indicating reasonable electron-donating ability. |
| Electron Affinity (EA) | -E(LUMO) | Positive, indicating it can accept an electron. |
| Chemical Hardness (η) | (IP - EA) / 2 | Moderate, suggesting a balance between stability and reactivity. |
| Chemical Softness (S) | 1 / η | Moderate polarizability. |
| Electrophilicity Index (ω) | μ² / 2η | Moderately electrophilic. |
| Nucleophilicity Index (Nu) | 1 / ω | Moderately nucleophilic, primarily due to the hydrazine group. |
Charge Population and Bond Order Analysis
Charge population analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, provides insights into the distribution of electronic charge among the atoms in a molecule. This information is crucial for understanding the molecule's polarity, electrostatic potential, and the nature of its chemical bonds. For this compound, the nitrogen and chlorine atoms are expected to carry partial negative charges due to their high electronegativity, while the hydrogen and carbon atoms will have partial positive charges.
Bond order analysis quantifies the number of chemical bonds between two atoms, providing a measure of bond strength. In the aromatic ring of this compound, the C-C bond orders are expected to be intermediate between a single and a double bond, characteristic of aromatic systems.
Molecular Modeling and Docking Simulations
Molecular modeling encompasses a range of computational techniques used to model and simulate the behavior of molecules. For this compound, molecular docking simulations could be employed to predict its binding affinity and mode of interaction with biological targets, such as enzymes or receptors. This is particularly relevant if the compound or its derivatives are being investigated for potential pharmaceutical applications.
In a typical docking simulation, the three-dimensional structure of this compound would be placed in the active site of a target protein, and various conformations and orientations would be sampled to find the most favorable binding pose. The strength of the interaction is then scored based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. While no specific molecular docking studies featuring this compound as the primary ligand were identified, the general methodology is widely applied in drug discovery and design.
Ligand-Protein Interaction Studies with Biological Targets
Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method helps in understanding the binding mechanism and affinity, providing a rationale for a compound's biological activity. While specific docking studies focused solely on this compound are not extensively detailed in available literature, numerous studies on its derivatives, particularly hydrazones, reveal significant interactions with various biological targets.
These studies often involve synthesizing a series of related compounds and then using computational models to dock them into the active sites of proteins implicated in diseases like cancer. For instance, hydrazide-hydrazone derivatives have been evaluated for their binding interactions with anticancer targets such as the epidermal growth factor receptor (EGFR). nih.gov Molecular docking simulations for these derivatives have highlighted high binding affinities towards EGFR, suggesting their potential as inhibitors. nih.gov
Similarly, other research has demonstrated that hydrazine derivatives can act as selective inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), a target in diabetes treatment. nih.gov Virtual screening and subsequent molecular dynamics simulations have shown that these derivatives can achieve better binding affinity compared to other related enzymes, indicating their potential for selective inhibition. nih.gov The interactions typically involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the protein's active site. nih.govrsc.org
Table 1: Examples of Ligand-Protein Interactions for Hydrazine/Hydrazone Derivatives
| Derivative Class | Biological Target | Key Interactions Observed | Potential Therapeutic Area |
|---|---|---|---|
| Pyrazolo-pyrimidinone hydrazones | Epidermal Growth Factor Receptor (EGFR) | High binding affinity in molecular docking simulations. nih.gov | Anticancer nih.gov |
| Novel hydrazine derivatives | Dipeptidyl Peptidase-IV (DPP-IV) | Hydrogen bonding and hydrophobic interactions, showing high selectivity. nih.gov | Antidiabetic nih.gov |
| Cloperastine analogues (containing hydrazine-like moieties) | Histamine H1 receptor | Strong hydrogen bonding with MET 183, THR 184, and ILE 187. rsc.org | Anti-allergic rsc.org |
| N-acyl phenothiazine derivatives | Mycobacterial F-ATP synthase | Validation of binding mechanism via molecular docking. researchgate.net | Anti-tuberculosis researchgate.net |
Structure-Activity Relationship (SAR) Predictions based on Binding Affinities
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by making targeted structural modifications. digitellinc.com In silico SAR approaches, often using quantitative structure-activity relationship (QSAR) models, correlate variations in a molecule's structure with changes in its biological activity. nih.gov
For derivatives of this compound, SAR studies investigate how different substituents on the phenyl ring or modifications to the hydrazine group affect their binding affinity for specific protein targets. For example, in the development of G-protein-coupled receptor 84 (GPR84) antagonists, extensive SAR studies on related 1,2,4-triazine compounds were conducted. acs.orgnih.gov These studies revealed that specific substitutions on the aromatic rings are crucial for potency and that the indole NH group, for instance, is predicted to form a critical hydrogen bond with a leucine residue in the receptor. acs.org
QSAR models use molecular descriptors (e.g., related to connectivity, electronegativity, and polarizability) to build mathematical models that can predict the activity of new compounds. mdpi.com This allows for the virtual screening of large libraries of compounds to identify those with the highest predicted potency, guiding synthetic efforts toward the most promising candidates. nih.gov
Table 2: SAR Insights for Hydrazide/Hydrazone Derivatives
| Compound Series | Structural Modification | Impact on Activity/Binding Affinity | Reference Insight |
|---|---|---|---|
| 1,2,4-Triazine GPR84 Antagonists | N-methylation of an indole ring | Loss of activity, supporting the hypothesis of a crucial H-bond. acs.org | Highlights the importance of specific hydrogen bond donors. acs.org |
| 1,2,4-Triazine GPR84 Antagonists | Introduction of a fluorine atom | Decrease in activity. acs.org | Demonstrates sensitivity to electronic changes in the aromatic system. acs.org |
| Pyrazolo-pyrimidinone hydrazones | Para-substitution on phenyl ring | Generally advantageous for enhancing activity. cmjpublishers.com | Positional isomers can have significantly different biological effects. |
| Triazolothiadiazine compounds | Varying substituents at R1 and R2 sites | Antimicrobial activities are influenced by descriptors of connectivity, electronegativity, and van der Waals properties. mdpi.com | Provides a predictive model for antifungal and antibiotic properties. mdpi.com |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial for early-stage drug discovery, helping to identify compounds with favorable drug-like properties and reducing the likelihood of late-stage failures. nih.gov
Various computational tools and web servers, such as SwissADME and pkCSM, are used to predict the ADME profiles of compounds based on their chemical structure. cmjpublishers.comrfppl.co.in These predictions include physicochemical properties, lipophilicity (log P), water solubility, and compliance with established drug-likeness rules like Lipinski's Rule of Five. For instance, studies on novel benzimidazole derivatives predicted good oral absorption based on properties such as molecular weight being less than 500 and log P values under 5. nih.gov
Predictions for this compound and its derivatives would typically assess parameters such as intestinal absorption, blood-brain barrier penetration, and potential inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. cmjpublishers.com Compounds with a high Total Polar Surface Area (TPSA) may have poor cell permeability, while those with many rotatable bonds might exhibit lower oral bioavailability. nih.gov
Table 3: Representative In Silico ADME Predictions for Hydrazone Derivatives
| Parameter | Predicted Property | Significance in Drug Development |
|---|---|---|
| Lipinski's Rule of Five | Most derivatives show compliance (MW <500, logP <5, etc.). nih.gov | Indicates potential for good oral bioavailability. rfppl.co.in |
| Water Solubility | Variable; can be a challenge for some derivatives. cmjpublishers.com | Affects absorption and formulation. |
| Intestinal Absorption | Often predicted to be high. rfppl.co.in | Crucial for orally administered drugs. |
| CYP450 Inhibition | Some derivatives may show potential to inhibit specific CYP enzymes (e.g., CYP2C9, CYP3A4). cmjpublishers.com | Important for predicting potential drug-drug interactions. |
| Total Polar Surface Area (TPSA) | Values are calculated to be within acceptable ranges for good oral bioavailability (<140 Ų). nih.gov | Correlates with cell membrane permeability. nih.gov |
Exploration of Non-Linear Optics Properties
Non-linear optics (NLO) is a field of study focusing on how intense light interacts with materials to produce new optical effects. dtic.mil Materials with significant NLO properties are in demand for applications in optoelectronics, including optical switching and frequency conversion. jhuapl.eduscirp.org Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, are of great interest for NLO applications.
Hydrazones, which are derivatives of hydrazines, are a class of compounds that have been investigated for their NLO properties. scirp.org The characteristic C=N-N backbone in hydrazones can act as an efficient π-electron bridge, facilitating intramolecular charge transfer, which is a key requirement for NLO activity.
Experimental techniques like the Z-scan method are used to measure NLO properties such as the non-linear refractive index (n₂) and the non-linear absorption coefficient (β). scirp.orgiieta.orgresearchgate.net For example, a study on a specific hydrazone derivative, {(1Z)-[4-(Dimethylamino)phenyl]methylene} 4-nitrobenzocarboxy hydrazone monohydrate, demonstrated significant non-linear absorption and refractive index values when measured with a continuous wave laser. scirp.org The results indicated that this class of organic materials could be promising candidates for applications in photonic devices and as optical limiters. scirp.org
Table 4: Non-Linear Optical Properties of a Representative Hydrazone Compound
| Property | Measured Value | Experimental Condition | Potential Application |
|---|---|---|---|
| Non-linear Absorption (β) | 9.53 × 10⁻⁵ m/W | 488 nm CW Laser scirp.org | Optical Limiting scirp.org |
| Non-linear Absorption (β) | 8.62 × 10⁻⁶ m/W | 514 nm CW Laser scirp.org | Optical Limiting scirp.org |
| Non-linear Refractive Index (n₂) | - | Measured via Z-scan technique scirp.org | Optical Switching, Self-defocusing scirp.org |
Pharmacological and Biological Activity Profiling of 2,4 Dichlorophenyl Hydrazine and Its Derivatives
Antimicrobial Efficacy and Mechanistic Investigations
Derivatives of (2,4-Dichlorophenyl)hydrazine have demonstrated significant potential as antimicrobial agents, with studies highlighting their efficacy against a range of bacteria and fungi.
Hydrazide-hydrazone derivatives, a class of compounds often synthesized from hydrazine (B178648) precursors, have shown a broad spectrum of antibacterial properties. nih.gov Studies on various hydrazone derivatives indicate activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.com For instance, certain novel hydrazide-hydrazones have exhibited potent bactericidal effects, with minimum inhibitory concentration (MIC) values as low as 1.95 μg/mL against Staphylococcus species. mdpi.com The activity of some derivatives has been reported to be several times higher than that of the reference drug nitrofurantoin. nih.govmdpi.com While many studies focus on the broader class of hydrazones, the inclusion of the 2,4-dichloro substitution is a common strategy in medicinal chemistry to enhance potency. For example, 2,4-dinitrophenylhydrazone derivatives, which are structurally related, have been synthesized and tested against various bacterial strains, showing notable activity against Pseudomonas species and Bacillus subtilis. researchgate.netdntb.gov.ua
Table 1: Antibacterial Activity of Selected Hydrazide-Hydrazone Derivatives
| Compound Class | Bacterial Strain | Activity Metric | Result | Reference |
| Hydrazide-hydrazones of isonicotinic acid | S. aureus ATCC 6538 | MIC | 3.91 µg/mL | nih.gov |
| Hydrazide-hydrazones of isonicotinic acid | Gram-positive bacteria | MIC | 1.95–7.81 μg/mL | mdpi.com |
| 1,2,3-thiadiazole derivatives | Staphylococcus spp. | MIC | 1.95 μg/mL | mdpi.com |
| 2,4-dinitrophenylhydrazone derivative [BP1] | Klebsiella pneumoniae | MIC | 138 µM | dntb.gov.ua |
| 2,4-dinitrophenylhydrazone derivative [SA5] | Streptococcus pneumoniae | MIC | 165 µM | dntb.gov.ua |
The antifungal potential of this compound derivatives is well-documented. A series of novel N,N'-diacylhydrazine derivatives incorporating a 2,4-dichlorophenoxy moiety exhibited excellent antifungal activities against several plant-pathogenic fungi. nih.gov In vivo testing showed significant efficacy against Cladosporium cucumerinum, Corynespora cassiicola, Sclerotinia sclerotiorum, Erysiphe cichoracearum, and Colletotrichum orbiculare. nih.gov Similarly, diarylhydrazones derived from the related compound 2,4-dinitrophenylhydrazine (B122626) also showed promising antifungal potency. researchgate.net Hydrazine-based compounds, in general, have been identified as promising antifungal agents against various Candida species, including drug-resistant clinical isolates of C. albicans. mdpi.com
Table 2: Antifungal Activity of this compound Derivatives
| Compound Class | Fungal Species | Activity Noted | Reference |
| N,N'-diacylhydrazines with 2,4-dichlorophenoxy moiety | Cladosporium cucumerinum | Excellent | nih.gov |
| N,N'-diacylhydrazines with 2,4-dichlorophenoxy moiety | Corynespora cassiicola | Excellent | nih.gov |
| N,N'-diacylhydrazines with 2,4-dichlorophenoxy moiety | Sclerotinia sclerotiorum | Excellent | nih.gov |
| N,N'-diacylhydrazines with 2,4-dichlorophenoxy moiety | Erysiphe cichoracearum | Excellent | nih.gov |
| N,N'-diacylhydrazines with 2,4-dichlorophenoxy moiety | Colletotrichum orbiculare | Excellent | nih.gov |
The antimicrobial effects of hydrazine derivatives are attributed to several biochemical mechanisms. Molecular docking studies have suggested that the antibacterial potency of some hydrazide-hydrazones may stem from their ability to form strong binding interactions within the active site of DNA gyrase, an essential enzyme for bacterial DNA replication. mdpi.com Another proposed mechanism involves the disruption of the fungal cell structure. For example, certain citral-thiazolyl hydrazine derivatives have been shown to cause significant malformation of mycelium and increase the permeability of the cell membrane in phytopathogenic fungi. mdpi.com Some hydrazine compounds are also known to induce oxidative damage in fungal cells, contributing to their fungicidal activity. mdpi.com
Antineoplastic and Antiproliferative Investigations
The quest for novel cancer therapeutics has led to the investigation of this compound derivatives for their potential to inhibit cancer cell growth and proliferation.
A significant number of studies have demonstrated the cytotoxic and antiproliferative activity of hydrazine derivatives against various human cancer cell lines. nih.gov For instance, a series of quinazolinone hydrazide triazole derivatives were tested for their antiproliferative effects against EBC-1 (lung cancer), A549 (lung cancer), HT-29 (colon cancer), and U-87MG (glioblastoma) cells. frontiersin.org One derivative, compound CM9, which features a p-bromo benzyl (B1604629) group, was particularly effective against the EBC-1 lung cancer cell line, with an IC₅₀ value of 8.6 μM. frontiersin.org Other studies on quinoline (B57606) hydrazide derivatives have shown significant reductions in the cell viability of neuroblastoma (SH-SY5Y and Kelly) and breast adenocarcinoma (MDA-MB-231 and MCF-7) cell lines. nih.gov Specifically, certain compounds displayed micromolar potency against neuroblastoma cells with considerable selectivity over normal cells. nih.gov
Table 3: Antiproliferative Activity of Selected Hydrazine Derivatives
| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀) | Result | Reference |
| Quinazolinone hydrazide triazole (CM9) | EBC-1 (Lung Cancer) | IC₅₀ | 8.6 µM | frontiersin.org |
| Quinazolinone hydrazide triazole (CM9) | U-87MG (Glioblastoma) | IC₅₀ | 18.4 µM | frontiersin.org |
| Quinoline hydrazide (Compound 16) | Kelly (Neuroblastoma) | IC₅₀ | 2.4 µM | nih.gov |
| Quinoline hydrazide (Compound 17) | Kelly (Neuroblastoma) | IC₅₀ | 1.3 µM | nih.gov |
| Quinoline hydrazide (Compound 17) | MCF-7 (Breast Cancer) | IC₅₀ | 14.1 µM | nih.gov |
The anticancer effects of this compound derivatives are believed to be mediated through multiple mechanisms. One key area of investigation is the inhibition of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. frontiersin.org The design of some quinazolinone hydrazide derivatives as inhibitors of the c-MET receptor tyrosine kinase has proven to be a successful strategy. frontiersin.org Inhibition of this kinase can disrupt downstream signaling, leading to reduced cell proliferation and the induction of apoptosis. frontiersin.org
Other proposed mechanisms for related hydrazine compounds include the blockage of gluconeogenesis through the inhibition of the enzyme phosphoenolpyruvate (B93156) carboxykinase, which could starve tumors of the glucose they need for growth. nih.gov Furthermore, some hydrazone derivatives have been found to induce cell cycle arrest, often in the G1 or G2/M phase, and upregulate cell cycle regulating proteins like p27kip1, thereby halting cell proliferation. nih.govmdpi.com The ability to induce apoptosis (programmed cell death) in cancer cells is another significant mechanism attributed to these compounds. frontiersin.orgmdpi.com
Herbicidal Action and Biochemical Disruption in Plants
This compound is recognized as a precursor in the synthesis of various agrochemicals. lookchem.com While the broader class of hydrazine derivatives has been investigated for biological activities, specific public domain research detailing the direct herbicidal efficacy and mechanisms of this compound itself is limited. However, the activity of related hydrazine derivatives provides a basis for discussing its potential herbicidal action.
Hydrazine derivatives have been synthesized and evaluated for their potential as herbicides. researchgate.net Studies on certain hydrazide and hydrazonoyl derivatives have shown a range of inhibitory effects on photosynthetic electron transport in spinach chloroplasts and growth inhibition of green algae like Chlorella vulgaris. researchgate.net The efficacy of these compounds varies widely, with some demonstrating strong inhibitory action while others have little to no effect. researchgate.net The herbicidal activity of these derivatives is often associated with their ability to interfere with fundamental processes in plant cells, such as photosynthesis. For instance, some pyrazine (B50134) derivatives, which can be synthesized from hydrazine precursors, act as contact herbicides that disrupt photosynthesis, leading to the rapid inactivation of plant cells. researchgate.net
The potential mechanisms of herbicidal action for hydrazine derivatives are varied. A primary target identified in several studies is the photosynthetic apparatus. Active hydrazide and hydrazonoyl compounds have been shown to interfere with the donor side of photosystem II (PSII), a critical component of the photosynthetic electron transport chain. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy has indicated that these compounds interfere with intermediates Z•/D•, which are located on the donor side of PSII. researchgate.net This disruption of electron flow inhibits the plant's ability to produce energy, ultimately leading to cell death.
The shikimate pathway is another critical metabolic route in plants and microorganisms that is a known target for several commercial herbicides, most notably glyphosate. mdpi.comresearchgate.net This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are essential for protein synthesis and are precursors for a multitude of secondary metabolites vital for plant survival. nih.govresearchgate.net The shikimate pathway consists of seven enzymatic steps that convert phosphoenolpyruvate (PEP) and erythrose 4-phosphate into chorismate. researchgate.netnih.gov Since this pathway is absent in animals, it is an ideal target for selective herbicides. mdpi.com
While the shikimate pathway is a proven target for herbicidal action, there is currently a lack of specific research in the public domain directly linking the herbicidal mechanism of this compound or its derivatives to the disruption of this pathway. The established mechanism for many hydrazine-based herbicides involves interference with photosynthesis, a distinct mode of action from shikimate pathway inhibition. researchgate.net
Other Biological Activities
Beyond agrochemical applications, derivatives of hydrazine, particularly hydrazones formed by the condensation of hydrazines with aldehydes or ketones, have been the subject of extensive research for various pharmacological activities.
Hydrazide-hydrazone derivatives are a class of compounds that have demonstrated significant potential as antioxidant agents. pensoft.net Their antioxidant capacity is often attributed to their ability to scavenge free radicals, which are implicated in the pathogenesis of numerous diseases. pensoft.net The mechanism of action typically involves donating a hydrogen atom to neutralize reactive oxygen species (ROS), a process that is enhanced by the presence of specific structural features, such as hydroxyl groups on an aromatic ring. pensoft.net
Various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests, have been used to quantify the antioxidant potential of these compounds. pensoft.netmdpi.com Studies on different series of hydrazone derivatives have shown a range of activities, from moderate to excellent, sometimes surpassing standard antioxidants like Trolox in their scavenging ability. pensoft.net
Table 1: Antioxidant Activity of Representative Hydrazone Derivatives
| Compound Class | Assay | Key Findings | Reference |
| Pyrrole-based hydrazide-hydrazones | DPPH Assay | The derivative with a salicylaldehyde (B1680747) moiety showed the most potent activity, with 61.27% radical scavenging at 250 µM. | pensoft.net |
| Pyrrole-based hydrazide-hydrazones | ABTS Assay | The salicylaldehyde derivative showed superior activity to the standard Trolox, with 90.49% inhibition at 250 µM. | pensoft.net |
| 2,4-dinitrophenyl-hydrazone derivatives | Multiple Assays | Compounds showed good to moderate antioxidant activities in DPPH, ferrous ion-chelating, and ferric ion reducing assays. | pastic.gov.pk |
| Hydrazone Schiff base | DPPH & ABTS Assays | 4,4'-((1E,1'E)-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(benzene-1,3-diol) demonstrated excellent activity with IC50 values of 81.06 µM (DPPH) and 4.30 µM (ABTS). | mdpi.com |
Hydrazone derivatives have emerged as a promising scaffold for the development of novel anti-inflammatory agents. nih.govmdpi.com Inflammation is a complex biological response, and nonsteroidal anti-inflammatory drugs (NSAIDs) are commonly used for its treatment, though they can have side effects. nih.gov Research into hydrazones aims to identify new chemical entities with improved efficacy and fewer adverse effects. nih.gov
The anti-inflammatory potential of various hydrazone derivatives has been evaluated in preclinical models, such as the carrageenan-induced rat paw edema assay. nih.gov The structural features of the hydrazone moiety, including the presence of different substituents, can significantly influence their pharmacological profile and anti-inflammatory potency. mdpi.com For example, derivatives incorporating chlorophenyl and piperazine (B1678402) groups have been synthesized and shown to possess anti-inflammatory activity. mdpi.com
Table 2: Anti-inflammatory Activity of Representative Hydrazone Derivatives
| Compound Class | Model/Assay | Key Findings | Reference |
| Phthalic anhydride (B1165640) based benzylidene-hydrazides | Carrageenan-induced rat paw oedema | Derivatives with specific substitutions showed potent anti-inflammatory activity comparable to the standard drug diclofenac (B195802) sodium. | nih.gov |
| Thiazole-hydrazine derivatives | Acute phase bone marrow response | A compound with 2-phenyl-thiazole and [2-(4-methylphenyl)-4-methylen]-thiazole hydrazine moieties was a more potent inhibitor than meloxicam. | nih.gov |
| Quinoxalinone hydrazone derivatives | Not specified | Described as having anti-inflammatory activity. | mdpi.com |
| 4-chloro-benzohydrazide derivatives | Not specified | Reported to show good anti-inflammatory activity. | iscientific.org |
The broad biological profile of hydrazine derivatives extends to antiviral activity. iscientific.org A number of studies have focused on synthesizing and evaluating hydrazides and hydrazones against various plant and human viruses. nih.govresearchgate.net For instance, a series of 4-oxo-4H-quinoline acylhydrazone derivatives were designed and tested for their activity against the Tobacco Mosaic Virus (TMV), a widespread plant pathogen. nih.gov
The results of these investigations indicated that many of the synthesized acylhydrazone derivatives exhibited moderate to good in vivo antiviral activities, with some compounds showing higher curative and protective activities than the commercial antiviral agent ribavirin (B1680618). nih.gov Mechanistic studies, including molecular docking and microscale thermophoresis, suggested that these compounds could bind to the TMV coat protein, thereby hindering the self-assembly and growth of the virus. nih.gov Other research has explored hydrazide derivatives against human viruses like Herpes simplex type-1 (HSV-1). iscientific.org
Table 3: Antiviral Activity of Representative Hydrazone Derivatives
| Compound Class | Target Virus | Key Findings | Reference |
| 4-oxo-4H-quinoline acylhydrazones | Tobacco Mosaic Virus (TMV) | Several derivatives showed higher inactive, curative, and protective activities than ribavirin at 500 mg/L. | nih.gov |
| 4-oxo-4H-quinoline acylhydrazones | Tobacco Mosaic Virus (TMV) | Compound 4 showed strong binding ability to TMV-Coat Protein (Kd = 0.142 µM), superior to ribavirin (Kd = 0.512 µM). | nih.gov |
| General Hydrazide derivatives | Herpes simplex type-1 (HSV-1) | A synthesized series of hydrazide derivatives showed good activity against HSV-1. | iscientific.org |
| General Hydrazide derivatives | Not specified | A hydrazide derivative showed antiviral activity with 57.5% and 60.3% inhibition at 10 µg/ml and 20 µg/ml, respectively. | iscientific.org |
Plant Growth-Regulating Activity
Derivatives of this compound have been investigated for their potential as plant growth regulators. Certain synthesized hydrazide and hydrazonoyl compounds have demonstrated the ability to inhibit photosynthetic electron transport in spinach chloroplasts. researchgate.netnih.gov The inhibitory concentration (IC50) values for these compounds vary widely, indicating a range from strong to no inhibitory effect. researchgate.netnih.gov
Furthermore, some N-5-(1H-1,2,4-triazolyl)-N'-arylformyl ureas, which are structurally related to derivatives of this compound, have shown significant activity as plant growth regulators. researchgate.net Notably, certain compounds within this class have exhibited excellent auxin-like activity. researchgate.net In studies involving wheat coleoptile and cucumber cotyledon tests, some 3-(2-chloro-4-trifluoromethylphenoxy)-N-aryl benzamides displayed stimulating activities on wheat coleoptile growth at a concentration of 10 μg/g. nyxxb.cn For instance, the stimulating activity of compound 3b (27.08%) was found to be higher than that of the natural auxin, β-indoleacetic acid (IAA) (10.10%). nyxxb.cn Additionally, compounds 3d (55.55%) and 3h (66.66%) demonstrated greater stimulation of cucumber root growth compared to IAA (12.5%) at the same concentration. nyxxb.cn
The mechanism of action for some of these compounds has been linked to interference with intermediates on the donor side of photosystem II, as shown by electron paramagnetic resonance (EPR) spectroscopy. researchgate.netnih.gov Fluorescence spectroscopy has also suggested that the inhibitory action may involve interactions with aromatic amino acids within photosynthetic proteins. nih.gov
Table 1: Plant Growth Regulating Activity of Selected this compound Analogs
| Compound ID | Test System | Concentration (µg/g) | Observed Activity | % Activity vs. Control | Reference |
|---|---|---|---|---|---|
| 3b | Wheat Coleoptile | 10 | Stimulating | 27.08 | nyxxb.cn |
| 3d | Cucumber Root | 10 | Stimulating | 55.55 | nyxxb.cn |
| 3h | Cucumber Root | 10 | Stimulating | 66.66 | nyxxb.cn |
| IAA (standard) | Wheat Coleoptile | 10 | Stimulating | 10.10 | nyxxb.cn |
| IAA (standard) | Cucumber Root | 10 | Stimulating | 12.5 | nyxxb.cn |
Antitrypanosomal Activity and Related Mechanisms
Hydrazone derivatives of this compound have emerged as a significant class of compounds with notable antitrypanosomal activity. nih.gov Various studies have demonstrated their potential in combating Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govresearchgate.netnih.gov
A series of 2-arylquinazolin-4-hydrazines, which can be derived from this compound, have shown promising results against both Leishmania and Trypanosoma cruzi parasites in vitro. nih.gov Some of these compounds exhibited IC50 values in the low micromolar range against T. cruzi epimastigotes. nih.gov For instance, derivatives 3b, 3c, and 3e displayed interesting levels of activity and selectivity against the parasite. nih.gov
The mechanisms underlying the antitrypanosomal action of these hydrazine derivatives are multifaceted. One key mechanism involves the generation of nitric oxide (NO). nih.govacs.org The hydrazine moiety connected to an electron-deficient ring is susceptible to reduction, leading to the release of NO, which is highly toxic to trypanosomatids. nih.govacs.org Mechanistic studies have confirmed the generation of NO from axenic parasites treated with these compounds. nih.govacs.org
Another proposed mechanism of action is the inhibition of essential parasite enzymes. Some hydrazone derivatives have been found to act as inhibitors of cruzipain, the major cysteine protease of T. cruzi. nih.govnih.gov Additionally, there is evidence that these compounds can inhibit other crucial enzymes such as triosephosphate isomerase and dihydrofolate reductase, which are vital for the parasite's survival. nih.govdrugbank.com Some compounds have shown dual activity, affecting both cruzipain and triosephosphate isomerase, which could be advantageous in preventing the development of drug resistance. nih.gov
Table 2: In Vitro Antitrypanosomal Activity of Selected Hydrazine Derivatives
| Compound ID | Parasite Strain | IC50 (µM) | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|
| 3b | T. cruzi epimastigotes | 17.95 | NO-donor, Antifolate | nih.gov |
| 3c | T. cruzi epimastigotes | 11.48 | NO-donor, Antifolate | nih.gov |
| 3e | T. cruzi epimastigotes | 17.99 | NO-donor, Antifolate | nih.gov |
| Nifurtimox (standard) | T. cruzi epimastigotes | - | Not specified in this context | nih.gov |
Neuroprotective and Antidepressant Potential
The pharmacological profiling of hydrazone derivatives, including those related to this compound, has extended to their potential effects on the central nervous system. A variety of hydrazone derivatives have been synthesized and evaluated for their antidepressant and anticonvulsant activities. nih.govresearchgate.net
Several studies have reported that certain hydrazone derivatives exhibit promising antidepressant properties. msa.edu.eg For example, a series of arylidenehydrazides demonstrated good antidepressant activity in preclinical models. Similarly, phenylacetic acid hydrazones have shown promising antidepressant effects when compared to the standard drug tranylcypromine. The mechanism for this activity in some derivatives has been linked to the inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.
In addition to antidepressant potential, some hydrazone derivatives have been investigated for their anticonvulsant effects. nih.gov A number of novel hydrazones and bishydrazones have shown significant antiepileptic activity in screening tests. While the broad class of hydrazones shows promise, specific studies focusing solely on the neuroprotective and antidepressant potential of this compound and its direct derivatives are less common in the reviewed literature. However, the consistent activity observed in the broader hydrazone class suggests that derivatives of this compound could be viable candidates for further investigation in this area. nih.govresearchgate.net
Methodologies for Biological Activity Assessment
In Vitro Bioassays (e.g., Broth Microdilution, Agar (B569324) Diffusion)
The evaluation of the biological activity of this compound and its derivatives often relies on established in vitro bioassays, particularly for assessing antimicrobial properties. The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound. nih.govmdpi.commdpi.com This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by the inoculation of a standardized suspension of the target microorganism. mdpi.com The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a specified incubation period. nih.gov
Another common method is the agar diffusion assay, which includes the disk diffusion method. tsijournals.comnih.gov In this technique, a standardized inoculum of the microorganism is spread over the surface of an agar plate. Paper discs impregnated with a known concentration of the test compound are then placed on the agar surface. tsijournals.com Following incubation, the diameter of the zone of inhibition around each disc is measured, providing a qualitative or semi-quantitative measure of the compound's antimicrobial activity. tsijournals.com
These methods are frequently employed to screen new hydrazide-hydrazone derivatives for their antibacterial and antifungal activities against a panel of clinically relevant microbial strains. nih.govmdpi.comresearchgate.netmdpi.com
Morphological Studies (e.g., Scanning Electron Microscopy, Confocal Laser Scanning Microscopy)
Morphological studies are crucial for understanding the cellular effects of bioactive compounds like derivatives of this compound, particularly in the context of their antiparasitic activity. Scanning Electron Microscopy (SEM) is a powerful tool used to visualize the surface ultrastructure of parasites and detect any drug-induced alterations. researchgate.netscielo.br For instance, SEM has been used to observe changes in the tegument of helminth parasites after exposure to certain chemical agents, revealing effects such as furrowing, shrinkage, and peeling. researchgate.netscielo.br Such morphological damage can provide insights into the compound's mechanism of action.
In the context of intracellular parasites like Trypanosoma cruzi or Plasmodium falciparum, electron microscopy can be used to characterize the complex architectural ultrastructure of the parasite and its interaction with the host cell. nih.gov Changes in the parasite's morphology, such as alterations in the kinetoplast or mitochondrial structure, can be indicative of the drug's target. plos.org Light microscopy, often using Giemsa-stained smears, is also a fundamental tool for observing the general morphology and viability of parasites after drug treatment. researchgate.net Confocal laser scanning microscopy can provide high-resolution images of fluorescently labeled cellular components, allowing for a more detailed analysis of drug-induced changes within the parasite or host cell.
Biochemical Marker Analysis (e.g., Reactive Oxygen Species Production)
The assessment of biochemical markers is essential for elucidating the mechanisms of action of this compound and its derivatives. One important area of investigation is the production of Reactive Oxygen Species (ROS). wikipedia.org Both hydrazines and hydrazides have been shown to react with atmospheric oxygen to produce oxygen radicals, although with varying degrees of efficiency. nih.gov This production of ROS can be significantly enhanced by the presence of metal ions. nih.gov
The generation of free radicals can be detected and quantified using various assays. For example, the reaction of hydrazine derivatives with hypochlorous acid (HOCl) has been shown to result in oxygen consumption, indicating free radical production. nih.gov Specific radical species can be identified using radical traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) in conjunction with electron paramagnetic resonance (EPR) spectroscopy. nih.gov The reduction of nitroblue tetrazolium (NBT) can also be used to suggest the production of certain radical species. nih.gov
The production of ROS is a key mechanism of toxicity for many antimicrobial and antiparasitic agents. These highly reactive species can cause irreversible damage to cellular components, including proteins and nucleic acids, ultimately leading to cell death. nih.gov Therefore, the analysis of ROS production is a critical component in the biological activity profiling of hydrazine derivatives.
Drug-Drug Interaction Studies and Synergistic Effects
The investigation of drug-drug interactions is a critical area of pharmacological research, aiming to enhance therapeutic efficacy and reduce potential toxicity by combining different bioactive molecules. In the context of this compound derivatives, studies have begun to explore their potential to act synergistically with existing drugs, leading to improved treatment outcomes. A notable example of this is the synergistic anti-inflammatory effect observed when a this compound derivative is co-administered with a nonsteroidal anti-inflammatory drug (NSAID).
Research has demonstrated a significant synergistic interaction between the this compound derivative, 1-(2,4-dichloro benzylidene)-2-phenyl hydrazine, and the NSAID piroxicam (B610120). auctoresonline.orgauctoresonline.orgsciforschenonline.org This combination has been shown to produce a more potent anti-inflammatory response than either compound administered alone. The synergistic effect is characterized by a faster onset of action and a longer duration of anti-inflammatory activity. auctoresonline.orgauctoresonline.orgsciforschenonline.org
The enhanced efficacy of the combination therapy suggests a potential for reducing the required therapeutic doses of NSAIDs, which could, in turn, minimize their associated side effects, such as gastrointestinal issues. The synergistic relationship between 1-(2,4-dichloro benzylidene)-2-phenyl hydrazine and piroxicam highlights the potential of this compound derivatives as enhancers of the therapeutic activity of other drugs. auctoresonline.orgauctoresonline.orgsciforschenonline.org
Detailed Research Findings
A study investigating the anti-inflammatory properties of 1-(2,4-dichloro benzylidene)-2-phenyl hydrazine, both alone and in combination with piroxicam, yielded significant findings regarding their synergistic effects. The study utilized a carrageenan-induced paw edema model in mice to assess anti-inflammatory activity.
When administered individually, 1-(2,4-dichloro benzylidene)-2-phenyl hydrazine demonstrated a slow onset of action. auctoresonline.orgsciforschenonline.org In contrast, piroxicam exhibited a moderate and more rapid onset of action. auctoresonline.orgauctoresonline.orgsciforschenonline.org However, when the two compounds were administered together, the combination resulted in a significantly faster onset of anti-inflammatory action and a more prolonged effect compared to piroxicam alone. auctoresonline.orgauctoresonline.orgsciforschenonline.org
Specifically, the combination therapy showcased a 48.09% inhibition of inflammation at the onset, a marked improvement over piroxicam's 35.50% inhibition. auctoresonline.orgauctoresonline.orgsciforschenonline.org Furthermore, the duration of action was substantially extended, with the combination showing an 86.48% inhibition compared to the 60.25% inhibition observed with piroxicam alone. auctoresonline.orgauctoresonline.orgsciforschenonline.org
The underlying mechanism for this synergy is suggested to be multifactorial, involving both pharmacokinetic and pharmacodynamic interactions. Pharmacokinetic data indicated that 1-(2,4-dichloro benzylidene)-2-phenyl hydrazine has a longer half-life compared to piroxicam, which may contribute to the prolonged duration of the combined effect. auctoresonline.org Although the derivative itself has a slow onset of action, its sustained presence may enhance and prolong the anti-inflammatory activity of piroxicam. auctoresonline.orgsciforschenonline.org
These findings suggest that 1-(2,4-dichloro benzylidene)-2-phenyl hydrazine can act as an efficacy enhancer for piroxicam, potentially allowing for a superior therapeutic outcome in the management of inflammatory conditions. auctoresonline.orgauctoresonline.orgsciforschenonline.org
Synergistic Anti-Inflammatory Effects of 1-(2,4-dichloro benzylidene)-2-phenyl hydrazine and Piroxicam
| Treatment | Percentage Inhibition (Onset of Action) | Percentage Inhibition (Duration of Action) |
|---|---|---|
| Piroxicam | 35.50% | 60.25% |
| 1-(2,4-dichloro benzylidene)-2-phenyl hydrazine + Piroxicam | 48.09% | 86.48% |
Pharmacokinetic Parameters
| Compound | Half-life (T1/2) |
|---|---|
| 1-(2,4-dichloro benzylidene)-2-phenyl hydrazine | 0.152 (units not specified in source) |
| Piroxicam | 0.561 (units not specified in source) |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Pharmaceutical Compounds
(2,4-Dichlorophenyl)hydrazine serves as a fundamental building block in the pharmaceutical industry. lookchem.comcymitquimica.com Its reactivity is centered around the nucleophilic nature of the hydrazine (B178648) moiety, which readily participates in condensation and cyclization reactions to form stable heterocyclic structures—scaffolds that are prevalent in many clinically significant drugs.
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound is instrumental in the formation of several key ring systems.
Pyrazoles: This compound is a key reactant in the synthesis of pyrazole (B372694) derivatives. For instance, this compound hydrochloride has been specifically utilized in the laboratory synthesis of pyrazole analogues of curcumin. sigmaaldrich.comsigmaaldrich.com The general and well-established method for forming the pyrazole ring involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. The hydrazine provides the two adjacent nitrogen atoms required for the five-membered pyrazole core.
Thiazoles: The hydrazine group is crucial for constructing certain thiazole-based compounds with notable biological activity. Research has demonstrated the synthesis of various 2-hydrazinyl-1,3-thiazole and thiazolyl hydrazine derivatives. semanticscholar.orgnih.gov These syntheses often involve the reaction of thiosemicarbazide (B42300) (a hydrazine derivative) with α-halocarbonyl compounds to form the thiazole (B1198619) ring, which can then be further modified. nih.gov The incorporation of the this compound moiety into these structures is a strategy explored for developing new bioactive agents.
Quinazolines: Hydrazine derivatives are employed in the synthesis and functionalization of the quinazoline (B50416) ring system. They can be used to create fused heterocyclic systems, such as triazoloquinazolines, by reacting with a suitably substituted quinazoline precursor. ekb.egopenmedicinalchemistryjournal.com This reaction pathway expands the chemical diversity of quinazoline-based molecules, enabling the development of compounds with a broad range of pharmacological properties.
The heterocyclic scaffolds derived from this compound are often associated with specific therapeutic activities.
Antifungal Agents: Hydrazine and hydrazone derivatives have been identified as promising candidates for new antifungal drugs. mdpi.comnih.gov Specifically, compounds incorporating a thiazole ring with a hydrazine substituent have shown significant in vitro activity against pathogenic fungi like Candida species. nih.gov The synthesis of novel thiazolyl hydrazine derivatives is an active area of research aimed at discovering potent antifungal agents for both medical and agricultural applications. semanticscholar.org
Antidepressants: A distinct class of monoamine oxidase inhibitors (MAOIs) is characterized by a hydrazine structure. wikipedia.org Phenylhydrazine-based drugs, such as Isocarboxazid and Phenelzine, were among the early antidepressants developed and function by increasing the levels of key neurotransmitters in the brain. wikipedia.orgmedscape.comdrugbank.com The phenylhydrazine (B124118) scaffold, for which this compound is a representative example, is thus a recognized pharmacophore in the design of antidepressant medications.
Anti-inflammatory Drugs: Hydrazone derivatives are widely investigated for their anti-inflammatory properties. nih.govnih.gov These compounds are often designed as potential alternatives to nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The synthesis of various N-acylarylhydrazones has yielded molecules with significant analgesic and anti-inflammatory activity in preclinical models, highlighting the importance of the hydrazone functional group (C=N-NH) that can be readily formed from this compound. researchgate.net
Table 1: Examples of Bioactive Scaffolds Synthesized from Hydrazine Derivatives
| Bioactive Scaffold | Therapeutic Class | Role of Hydrazine Derivative |
|---|---|---|
| Phenyl-substituted Pyrazoles | Anti-inflammatory, Anti-malarial | Provides the N-N bond for the pyrazole ring system. |
| Hydrazinyl-Thiazoles | Antifungal | Forms part of the 2-substituent on the thiazole ring, crucial for activity. |
| Phenylhydrazines | Antidepressant (MAOI) | Acts as the core pharmacophore responsible for enzyme inhibition. |
| Hydrazones | Anti-inflammatory, Analgesic | Forms the C=N-NH linkage, a key structural feature for biological activity. |
Utility in Agrochemical Development
This compound is an important intermediate in the agrochemical sector, where it is used in the synthesis of bioactive compounds for crop protection. lookchem.comgoogle.com Its utility extends to the development of pesticides and other agricultural chemicals designed to control pests and enhance crop yields. lookchem.comcymitquimica.com The diacylhydrazine class of compounds, for example, is known for its insecticidal activity, targeting specific receptors in insects. nih.gov The synthesis of these and other active ingredients often relies on the reactivity of the hydrazine functional group.
Emerging Applications in Material Science
Beyond its traditional roles, this compound and related compounds are finding applications in the field of advanced materials, where their chemical properties can be harnessed to influence material performance.
While not used as a primary dopant, hydrazine derivatives have emerged as critical additives in the fabrication of perovskite solar cells (PSCs), particularly those based on tin. Hydrazine salts, such as hydrazine dihydrochloride, can be introduced into the perovskite precursor solution to inhibit the detrimental oxidation of Sn²⁺ to Sn⁴⁺. This passivation of defects leads to improved power conversion efficiency and enhanced long-term stability of the solar cell devices. The reducing nature of the hydrazine group is key to this function.
The inherent reactivity of the hydrazine moiety makes it a subject of interest in the development of functional materials. For instance, the electrochemical properties of hydrazine are utilized in the creation of sensors. Conducting polymers and nanomaterials are often used to modify electrodes to enhance the sensitivity and selectivity of hydrazine detection. jchemrev.com This principle relies on the facile oxidation of the hydrazine group, a property that can be exploited in the design of advanced electrochemical materials and sensors. The stability of materials can also be influenced, as seen in the perovskite application where hydrazine derivatives prevent degradation.
Applications in Specialty Chemical Production
Polymer Stabilization
The use of this compound as a primary antioxidant or stabilizer in commercial polymer applications is not extensively documented in publicly available scientific literature. However, the broader class of hydrazine derivatives has been investigated for its antioxidant properties, which are crucial for preventing the degradation of polymers when exposed to factors like heat, oxygen, and light.
Hydrazine and its derivatives can function as radical scavengers, interrupting the auto-oxidation cycle that leads to the deterioration of polymer properties. For instance, combinations of hindered phenols and hydrazine have been patented as effective stabilizers for organic polymers, preventing oxidative and thermal degradation. While specific research on this compound in this context is limited, the fundamental chemistry of the hydrazine moiety suggests a potential, albeit likely niche, role.
It is theorized that the nitrogen atoms of the hydrazine group can donate electrons to neutralize free radicals that initiate polymer degradation. The dichlorophenyl group's electronic effects could modulate this reactivity, potentially influencing its efficacy and compatibility with different polymer systems. Further research would be necessary to fully characterize the performance of this compound as a polymer stabilizer and to determine any specific advantages it might offer over more commonly used antioxidants.
Table 1: General Classes of Polymer Stabilizers and the Potential Role of Hydrazine Derivatives
| Stabilizer Class | Mechanism of Action | Potential Role of Hydrazine Derivatives |
| Primary Antioxidants (Radical Scavengers) | Intercept and neutralize free radicals to terminate the oxidation chain reaction. | The hydrazine moiety can act as a hydrogen donor to scavenge radicals. |
| Secondary Antioxidants (Peroxide Decomposers) | Decompose hydroperoxides into non-radical, stable products. | Less established role, but may participate in redox reactions that neutralize peroxides. |
| UV Stabilizers | Absorb or dissipate UV radiation to prevent photo-degradation. | No direct evidence for this compound as a primary UV absorber. |
Dye Synthesis
A more prominent application of this compound is in the synthesis of azo dyes. Azo dyes are a large class of organic colorants characterized by the presence of one or more azo groups (—N=N—) that connect aromatic rings. These dyes are widely used in the textile, leather, and printing industries due to their vibrant colors and good fastness properties.
The synthesis of azo dyes from this compound typically involves a two-step process:
Diazotization: this compound is first converted to 2,4-dichloroaniline (B164938). This primary aromatic amine is then treated with a source of nitrous acid (usually sodium nitrite (B80452) in an acidic medium) at low temperatures to form a diazonium salt. The presence of the two chlorine atoms on the phenyl ring can influence the stability and reactivity of the resulting diazonium ion.
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction forms the azo bridge and creates the final dye molecule.
The specific shade and properties of the resulting dye are determined by the chemical structures of both the diazonium component (derived from 2,4-dichloroaniline) and the coupling component.
Examples of Dyes Derived from 2,4-Dichloroaniline:
While specific dyes originating directly from this compound are not always explicitly named, several azo dyes are synthesized using 2,4-dichloroaniline as the diazo component. For instance, disazo disperse dyes have been synthesized by diazotizing 2,4-dichloroaniline and coupling it with 3-aminophenol, followed by a second diazotization and coupling step. scialert.net These dyes have shown good light and sublimation fastness on polyester (B1180765) fabrics. scialert.net
Another example is C.I. Disperse Yellow 241 , which is produced by the diazotization of 3,4-dichloroaniline (B118046) and coupling with N-methyl-3-cyano-4-methyl-6-hydroxy-α-pyridone. Although this uses a different isomer, it illustrates the general synthetic route for producing disperse dyes from dichlorinated anilines.
This compound is also a precursor for the synthesis of pyrazolone (B3327878) dyes . Pyrazolones are a class of heterocyclic compounds that can act as coupling components in azo dye synthesis. The reaction of a hydrazine derivative with a β-ketoester is a common method for producing the pyrazolone ring. primachemicals.comorientjchem.org By using this compound in such a synthesis, a pyrazolone with a 2,4-dichlorophenyl substituent is formed. This can then be coupled with a diazonium salt to produce a variety of yellow, orange, and red dyes.
Table 2: Examples of Azo Dye Classes and the Role of this compound Derivatives
| Dye Class | General Structure/Coupling Component | Role of this compound Derivative | Resulting Color Range |
| Monoazo Dyes | Phenols, Naphthols, Anilines | The diazonium salt of 2,4-dichloroaniline acts as the electrophile. | Yellow, Orange, Red |
| Disazo Dyes | Aromatic diamines or compounds with multiple coupling sites | Can be used to form one or both of the diazonium components. scialert.net | Varies, can produce deeper shades |
| Pyrazolone Dyes | Pyrazolone derivatives | This compound is a precursor to the pyrazolone coupling component. primachemicals.comorientjchem.org | Yellow to Red |
Future Research Directions and Translational Perspectives
Rational Design and Synthesis of Novel (2,4-Dichlorophenyl)hydrazine Derivatives with Targeted Bioactivities
The rational design and synthesis of new derivatives based on the this compound core are central to discovering compounds with enhanced potency and selectivity for various biological targets. The existing literature demonstrates that hydrazine (B178648) derivatives possess a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Future efforts will focus on strategic structural modifications to optimize these activities. For instance, the synthesis of hydrazones by condensing this compound with various aldehydes and ketones is a well-established route to creating diverse chemical libraries. Research has shown that incorporating different heterocyclic rings, such as pyrazole (B372694) or thiazole (B1198619), can yield compounds with significant bioactivity. A notable example is the synthesis of a 3-(2,4-dichlorophenyl)-substituted pyrazolo[1,5-a]pyrimidine (B1248293), which has demonstrated promising anticancer activity against human lung adenocarcinoma and gastric cancer cell lines. Similarly, the introduction of thiazole moieties has led to derivatives with significant antibacterial and antifungal properties.
The design process will increasingly rely on a structure-activity relationship (SAR) approach, where systematic changes to the molecule's periphery are correlated with changes in biological effect. Key modifications could include altering the substituents on the phenyl ring or introducing diverse functional groups to the hydrazine moiety to modulate properties like lipophilicity, electronic distribution, and steric profile, thereby fine-tuning the interaction with biological targets.
Table 8.1: Bioactive Derivatives of this compound and Related Analogues
| Derivative Class | Synthetic Precursor(s) | Targeted Bioactivity | Research Finding |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | This compound, ethyl benzoate, 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione | Anticancer | Resulting compound showed marked inhibition against A549 (lung) and MKN45 (gastric) cancer cell lines. |
| Thiazole Hydrazones | This compound analogue, substituted thiazole | Antimicrobial, Antioxidant | Compound 4b exhibited superior antibacterial activity (MIC 3.9 µg/mL against E. coli and B. subtilis). |
| Quinoline (B57606) Hydrazides | Quinoline hydrazones, substituted carboxylic acids | Anticancer (Neuroblastoma) | Analogues 19 and 22 significantly reduced the viability of neuroblastoma cancer cells with micromolar potency. |
| Dihydrazones | Quinoline, hydrazine | Anticancer | Compounds 3b and 3c displayed potent cytotoxic activity against MCF-7 breast cancer cells (IC50 values of 7.016 µM and 7.05 µM, respectively). |
Advanced Computational Studies for Predictive Modeling and Mechanistic Insight
Advanced computational techniques are indispensable tools for accelerating the drug discovery process and providing deep mechanistic insights into the behavior of this compound derivatives. In silico methods such as molecular docking, Quantitative Structure-Activity Relationship (QSAR), and Density Functional Theory (DFT) calculations can predict the biological activity and physicochemical properties of novel compounds before their synthesis, saving significant time and resources.
Molecular docking studies are crucial for visualizing and evaluating the interactions between a ligand and its target protein. For hydrazine derivatives, docking has been successfully used to predict binding modes and affinities for various enzymes, including dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes and glucosamine-6-phosphate synthase for antimicrobial activity. Future studies on this compound derivatives will employ docking and molecular dynamics (MD) simulations to identify potential protein targets and to understand the key interactions (e.g., hydrogen bonding, hydrophobic interactions) that govern their binding affinity and selectivity.
QSAR and 3D-QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By using quantum chemical descriptors derived from DFT calculations, more accurate and predictive QSAR models can be built. These models can help identify the key structural features required for a specific bioactivity and guide the design of more potent analogues of this compound. DFT calculations further provide detailed information on the electronic structure, reactivity, and molecular geometry of the derivatives, which is fundamental to understanding their chemical behavior and interaction mechanisms.
Table 8.2: Computational Studies on Hydrazine Derivatives
| Computational Method | Subject of Study | Purpose | Key Insight |
|---|---|---|---|
| Molecular Docking | Novel hydrazine derivatives | To identify selective DPP-IV inhibitors for antidiabetic applications. | Revealed binding modes similar to known drugs sitagliptin (B1680988) and alogliptine, indicating high selectivity. |
| Molecular Docking | Thiazole derivatives of hydrazine | To support in vitro antimicrobial activity results. | Showed that compounds with NO2 and OCH3 groups had a greater affinity for the target glucosamine-6-phosphate synthase. |
| DFT Calculations | Hydrazone derivative | To analyze molecular structure and support experimental NMR data. | The optimized geometry was concordant with experimental results, providing insights into intramolecular hydrogen bonding. |
| QSAR / 3D-QSAR | Diacyl-hydrazine derivatives | To study ecdysone (B1671078) agonists for insecticide development. | DFT-based descriptors improved the predictive power of the QSAR models, highlighting the importance of the carbonyl group for activity. |
Optimization of Green Synthesis Routes for Sustainable Production
The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The optimization of green synthesis routes for this compound and its derivatives is essential for sustainable production on both laboratory and industrial scales.
Future research will focus on replacing traditional synthesis methods, which often rely on volatile organic solvents and harsh reaction conditions, with more environmentally benign alternatives. Promising green methodologies for the synthesis of hydrazine derivatives have already been reported. One such approach involves the use of Polyethylene Glycol (PEG-400) as a low-cost, non-flammable, and recyclable green solvent, which has been used to produce novel 2-(2-hydrazineyl)thiazole derivatives in good to excellent yields.
Another sustainable strategy is the use of organocatalysis. L-proline, for example, has been employed as a reusable organocatalyst for the synthesis of hydrazide derivatives using a simple grinding technique. This method offers mild reaction conditions, short reaction times, high purity of products, and the ability to reuse the catalyst for multiple cycles without significant loss of activity. Microwave-assisted synthesis, often under solvent-free conditions, represents another efficient and green protocol that can significantly reduce reaction times and energy consumption. Applying these green techniques to the synthesis of this compound derivatives is a key area for future development.
Table 8.3: Green Synthesis Approaches for Hydrazine Derivatives
| Green Chemistry Approach | Catalyst/Solvent | Key Advantages | Application Example |
|---|---|---|---|
| Green Solvent | PEG-400 | Low-cost, non-flammable, environmentally benign, recyclable. | Synthesis of novel 2-(2-hydrazineyl)thiazole derivatives in good to excellent yield. |
| Organocatalysis | L-proline (moist) | Reusable catalyst, mild conditions, clean reactions, high yields, short reaction times. | Synthesis of various hydrazide derivatives via a grinding technique. Catalyst reusable for up to four cycles. |
In-depth Elucidation of Biological Action Pathways at the Molecular Level
While many derivatives of this compound have demonstrated promising biological activities, a detailed understanding of their molecular mechanisms of action is often lacking. In-depth elucidation of these biological pathways is critical for translating promising compounds into therapeutic agents. Future research must move beyond preliminary screening to identify specific molecular targets and signaling pathways modulated by these compounds.
Hydrazones, a major class of derivatives, are known to exert their biological effects through various mechanisms, often involving the inhibition of key enzymes or interference with cellular signaling. For example, the anticancer activity of some hydrazide-hydrazone derivatives has been linked to the induction of G1 cell cycle arrest and the upregulation of cell cycle regulatory proteins like p27kip1. Other studies have shown that potent hydrazone compounds can induce apoptosis in cancer cells.
Future investigations should employ a combination of biochemical assays, proteomics, and molecular biology techniques to pinpoint the direct molecular targets of this compound derivatives. For instance, identifying the specific enzymes inhibited by antimicrobial derivatives or the protein kinases affected by anticancer analogues will provide a clearer picture of their mechanism. Understanding the biosynthesis of natural N-N bond-containing compounds and the enzymes involved, such as N-nitrosation and N-hydroxylation machinery, may also offer insights into how these structures interact with biological systems. This detailed mechanistic knowledge is essential for optimizing lead compounds and predicting potential off-target effects.
Development of Environmental Remediation and Monitoring Strategies for Dichlorophenylhydrazine Compounds
This compound is an organochlorine compound, a class of chemicals known for their persistence in the environment. Its use as a precursor in the synthesis of dyes, pharmaceuticals, and agrochemicals means that it and its derivatives could be released into soil and water systems. Therefore, the development of effective environmental remediation and monitoring strategies is a crucial area of research.
Future work should focus on adapting and optimizing existing remediation techniques for organochlorine compounds to specifically target dichlorophenylhydrazine and its transformation products. Bioremediation, which utilizes microorganisms to degrade toxic substances into less harmful ones, is a promising and environmentally friendly approach. Research could focus on identifying or engineering specific bacterial or fungal strains capable of metabolizing the dichlorophenyl ring structure.
Other potential remediation technologies include advanced oxidation processes like photocatalysis, which uses semiconductor nanomaterials to degrade pollutants, and thermal desorption or molten salt oxidation for treating highly contaminated soils. For monitoring, sensitive analytical methods based on chromatography and mass spectrometry need to be developed to detect trace levels of these compounds in environmental matrices. Establishing robust monitoring protocols is the first step toward assessing the extent of contamination and the effectiveness of any remediation efforts.
Table 8.5: Environmental Remediation Techniques for Dichlorophenylhydrazine Compounds
| Remediation Strategy | Principle of Action | Potential Application for Dichlorophenylhydrazine |
|---|---|---|
| Bioremediation | Use of microbes (bacteria, fungi) to enzymatically degrade contaminants into less toxic substances. | Isolation and application of specific microbial strains that can cleave the C-Cl bonds and metabolize the aromatic ring. |
| Phytoremediation | Use of plants to absorb, accumulate, and/or degrade contaminants from soil and water. | Screening of plant species that can tolerate and effectively remove or degrade dichlorophenylhydrazine compounds from contaminated soil. |
| Gas-Phase Chemical Reduction | Use of hydrogen at high temperatures (>1000 °C) to degrade organochlorine compounds to methane (B114726) and HCl. | Effective for treating concentrated waste streams or contaminated soils, neutralizing the resulting HCl with a base. |
| Molten Salt Oxidation | Use of a molten alkaline salt bed (e.g., Na2CO3) at high temperatures (~1000 °C) to destroy organic waste. | Particularly useful for chlorine-containing compounds, as the chlorine is retained in the salt bed. |
Q & A
Q. What are the optimized synthesis conditions for (2,4-Dichlorophenyl)hydrazine and its derivatives?
The synthesis typically involves multi-step reactions with substituted aromatic aldehydes and hydrazine derivatives. Key parameters include temperature control (e.g., reflux at 78°C), solvent selection (ethanol or DMF), and stoichiometric ratios. For example, hydrazine hydrate reacts with 2,4-dichlorobenzaldehyde in ethanol under reflux to form hydrazones. Optimization focuses on maximizing yield (e.g., 70–85%) and purity, validated via NMR and mass spectrometry .
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : Confirms structural integrity, e.g., distinguishing hydrazine protons (δ 3.5–4.5 ppm) and aromatic protons (δ 7.0–8.0 ppm).
- Mass spectrometry : Determines molecular weight (e.g., 177.03 g/mol for the base compound) and fragmentation patterns.
- IR spectroscopy : Identifies functional groups like N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
Q. How can researchers assess the stability of this compound hydrochloride?
Stability studies involve:
- Thermogravimetric analysis (TGA) : Evaluates decomposition temperatures (typically >150°C).
- pH-dependent solubility tests : Hydrochloride salts enhance aqueous stability by reducing hydrolysis.
- Long-term storage assays : Monitor degradation under inert atmospheres (N₂ or Ar) at 4°C .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, goggles) due to potential toxicity.
- Refer to safety data sheets (SDS) for LD₅₀ values and disposal guidelines.
- Conduct reactions in fume hoods to avoid inhalation of hydrazine vapors .
Q. How is this compound detected in analytical samples?
Colorimetric methods using Schiff base formation (yellow-to-orange shifts upon binding anions like H₂PO₄⁻) or HPLC with UV detection (λ ~254 nm) are common. Hydrazine-specific probes (e.g., 4-((2,4-dichlorophenyl)diazenyl)phenol) enhance sensitivity .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
The R-enantiomer of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride shows enhanced interaction with chiral biological targets (e.g., enzymes or receptors) compared to the S-form. Computational docking studies (e.g., AutoDock Vina) and in vitro assays (e.g., IC₅₀ measurements) are used to validate enantioselective activity .
Q. What strategies reconcile conflicting data on the biological activity of structurally similar derivatives?
- Meta-analysis : Compare IC₅₀ values across studies (e.g., antimicrobial vs. anticancer assays).
- Structural overlays : Use crystallographic data (e.g., X-ray diffraction from ) to identify critical substituents (e.g., Cl position).
- Dose-response curves : Validate discrepancies in cytotoxicity using standardized cell lines (e.g., HeLa or MCF-7) .
Q. What advanced spectroscopic methods elucidate reaction mechanisms involving this compound?
- Time-resolved FTIR : Tracks intermediate formation during hydrazone synthesis.
- EPR spectroscopy : Detects radical intermediates in oxidation reactions.
- In situ NMR : Monitors real-time proton exchange in aqueous solutions .
Q. How do solvent polarity and proticity affect the reactivity of this compound?
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation reactions (e.g., forming pyrazoles), while protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding. Solvent effects are quantified using Kamlet-Taft parameters .
Q. What in silico methods predict the environmental impact of this compound?
- QSAR models : Estimate biodegradability (e.g., BIOWIN scores) and ecotoxicity (e.g., LC₅₀ for aquatic organisms).
- Molecular dynamics simulations : Assess persistence in soil/water matrices .
Q. How are chiral derivatives of this compound separated and analyzed?
- Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
- Circular dichroism (CD) : Confirms enantiomeric excess (ee > 95%) for pharmacologically active isomers .
Q. What methodologies design hydrazine-based probes for anion sensing?
Q. How do substituents on the phenyl ring modulate structure-activity relationships (SAR)?
Comparative SAR studies show:
- 2,4-Dichloro substitution : Enhances lipophilicity (logP ~3.2) and membrane permeability.
- Trifluoromethyl groups : Increase metabolic stability but reduce solubility.
Data from analogues (e.g., 3,4-dichloro vs. 2,6-dichloro derivatives) guide lead optimization .
Q. What crystallographic techniques reveal intermolecular interactions in hydrazine derivatives?
Q. How is photodegradation studied for this compound under environmental conditions?
- UV irradiation assays : Monitor degradation kinetics (t½ ~2–5 hours under 254 nm light).
- LC-MS/MS : Identifies photoproducts (e.g., chlorophenols or nitroso derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
